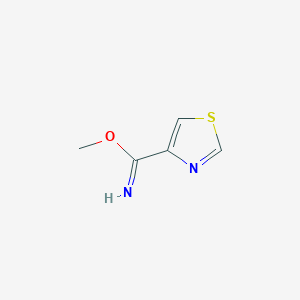

Methyl 1,3-thiazole-4-carboximidate

Description

Context of Thiazole (B1198619) Chemistry in Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. mdpi.comorganic-chemistry.orgnih.gov Its unique electronic properties, arising from the delocalization of six π-electrons across the ring, confer significant stability. nih.gov This structural motif is not merely a synthetic curiosity; it is found in a variety of natural products, most notably Vitamin B1 (Thiamine), and is a key component in numerous pharmaceuticals, including antimicrobial and antiretroviral drugs. organic-chemistry.orgnih.gov

The synthesis of the thiazole nucleus is well-established, with the Hantzsch thiazole synthesis, first described in 1887, remaining a primary and efficient method. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications in materials science and drug discovery. mdpi.comnih.gov

Overview of Carboximidate Functional Group Chemistry

Carboximidates, also known as imino ethers, are organic compounds with the general structure R-C(=NR')OR''. researchgate.net They can be conceptualized as esters of imidic acids. This functional group is most commonly synthesized through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. nih.govresearchgate.net The reaction proceeds via a nitrilium ion intermediate, which is then attacked by the alcohol. The resulting imidate is typically isolated as a stable hydrochloride salt, often referred to as a Pinner salt. nih.gov

Carboximidates are valuable synthetic intermediates due to the electrophilic nature of the imino carbon. researchgate.net They readily react with a variety of nucleophiles. For instance, hydrolysis of a carboximidate yields an ester, while reaction with ammonia (B1221849) or amines affords amidines. researchgate.net Their reaction with hydrazines can be used to construct nitrogen-containing heterocycles like 1,2,4-triazoles. nih.gov This predictable reactivity makes the carboximidate group a useful handle for molecular elaboration.

Significance of Methyl 1,3-thiazole-4-carboximidate as a Synthetic Intermediate

This compound represents a specialized yet highly useful synthetic intermediate that combines the stable, biologically relevant thiazole core with the reactive carboximidate handle. While not extensively documented in dedicated studies, its value can be inferred from the established principles of its constituent functional groups.

The logical synthetic route to this compound would be the Pinner reaction, starting from 1,3-thiazole-4-carbonitrile and methanol (B129727) in the presence of an acid catalyst like hydrogen chloride.

Once formed, this compound serves as a powerful electrophilic partner for a range of nucleophiles. Its strategic importance lies in its ability to act as a gateway to a variety of more complex thiazole-containing derivatives. For example, its reaction with different nitrogen-based nucleophiles can lead to the formation of amidines, amidrazones, and can serve as a precursor for building larger heterocyclic systems fused to or substituted with the thiazole ring. This makes it a valuable tool for generating libraries of novel compounds for biological screening.

Research Findings and Potential Applications

Detailed research into the reactivity of carboximidates suggests several key transformations that this compound could undergo. These reactions highlight its utility in diversifying the 4-position of the thiazole ring, a common strategy in the development of new chemical entities.

The table below outlines the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of the carboximidate functional group.

| Nucleophile | Reagent Example | Expected Product Class |

| Water | H₂O | Methyl 1,3-thiazole-4-carboxylate |

| Ammonia | NH₃ | 1,3-Thiazole-4-carboxamidine |

| Primary Amine | R-NH₂ | N-Substituted 1,3-thiazole-4-carboxamidine |

| Hydrazine (B178648) | N₂H₄ | 1,3-Thiazole-4-carbohydrazonamide (Amidrazone) |

| Acylhydrazine | R-C(O)NHNH₂ | N'-Acyl-1,3-thiazole-4-carbohydrazonamide |

This table is based on the general reactivity of carboximidates and represents the predicted outcomes for this compound.

These transformations underscore the potential of this compound as a pivotal intermediate. The resulting amidine and amidrazone derivatives are themselves valuable precursors for synthesizing other heterocycles, such as triazoles or thiadiazoles, which are also prominent in medicinal chemistry. nih.govresearchgate.net The ability to readily introduce these functionalities onto a thiazole scaffold makes this compound a significant, if underutilized, tool in the synthetic chemist's arsenal.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

methyl 1,3-thiazole-4-carboximidate |

InChI |

InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3 |

InChI Key |

ANZWWGDXKYZKSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CSC=N1 |

Origin of Product |

United States |

Synthesis Methodologies of Methyl 1,3 Thiazole 4 Carboximidate

Pinner Reaction and Related Acid-Catalyzed Approaches

The Pinner reaction is a classic method for converting nitriles into imino esters, also known as Pinner salts, through an acid-catalyzed reaction with an alcohol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of imidates. The general mechanism involves the protonation of the nitrile nitrogen, which increases its electrophilicity, followed by the nucleophilic attack of an alcohol. The resulting imidate salt can then be neutralized to yield the free imidate.

For the synthesis of Methyl 1,3-thiazole-4-carboximidate, this would involve reacting 1,3-thiazole-4-carbonitrile with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride. wikipedia.orgorganic-chemistry.org Low temperatures are often employed to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride. wikipedia.org The Pinner reaction is specifically an acid-catalyzed process, though similar transformations can sometimes be achieved under basic conditions, depending on the electronic nature of the nitrile. wikipedia.org

The Pinner reaction strategy has been successfully applied to the synthesis of various heterocyclic imidates, which serve as key intermediates for the preparation of more complex molecules like pyrazoles and 1,2,4-triazoles. nih.gov The reactivity of these Pinner salts with different nucleophiles allows for the construction of a wide range of heterocyclic systems. nih.gov

| Reactants | Catalyst | Product | Key Features |

| Nitrile, Alcohol | Strong Acid (e.g., HCl) | Imino ester salt (Pinner salt) | Acid-catalyzed, often requires low temperatures. |

Conversion from Thiazole-4-carbonitrile Precursors

A direct and common route to this compound is through the conversion of a pre-existing 1,3-thiazole-4-carbonitrile. This precursor contains the necessary thiazole (B1198619) core and the nitrile group at the 4-position, which can be directly transformed into the methyl carboximidate functionality.

The Pinner reaction, as described in the previous section, is the primary method for this conversion. wikipedia.orgorganic-chemistry.org The thiazole-4-carbonitrile is treated with anhydrous methanol and a stream of hydrogen chloride gas to form the corresponding methyl imidate hydrochloride salt. Subsequent neutralization with a suitable base would then yield the target compound, this compound.

Alternative strategies for the synthesis of the thiazole ring itself often start from simpler, acyclic precursors. For example, the Hantzsch thiazole synthesis is a well-established method that involves the reaction of a thiourea (B124793) or thioamide with an α-halocarbonyl compound. researchgate.net Variations of this method could potentially be adapted to produce a thiazole ring already bearing a nitrile or a group that can be readily converted to a nitrile at the 4-position.

Strategies for Preparation of Thiazole-4-carboximidate Core

The construction of the thiazole-4-carboximidate core can be approached by forming the thiazole ring with the desired substituent already in place or by modifying a pre-formed thiazole ring.

One synthetic route to a related structure, thiazole-4-carboxylic acid, involves the condensation and esterification of L-cysteine hydrochloride with formaldehyde (B43269) to yield methyl thiazolidine-4-carboxylate. google.com This intermediate is then oxidized to methyl thiazole-4-carboxylate. google.com While this provides the methyl ester, further chemical steps would be required to convert the ester to the carboximidate.

Another approach involves the reaction of methanamide with phosphorus pentasulfide, followed by cyclization with chloroacetylacetic ether to form a 4-methylthiazole-5-carboxylate derivative. google.com Although this example illustrates the formation of a substituted thiazole carboxylate, similar principles could be applied to synthesize the 4-carboxy functionalized thiazole core.

The synthesis of various thiazole derivatives has been extensively reviewed, highlighting methods such as the reaction of substituted thioureas with α-halo carbonyl compounds and multicomponent reactions involving isothiocyanates. researchgate.netresearchgate.net These strategies offer versatile pathways to substituted thiazoles that could be precursors to the desired carboximidate. For instance, a thiazole with a suitable leaving group at the 4-position could potentially undergo a substitution reaction to introduce the carboximidate moiety or a precursor to it.

| Precursor | Reagents | Intermediate | Target |

| L-cysteine hydrochloride, Formaldehyde | Methyl thiazolidine-4-carboxylate | Thiazole-4-carboxylic acid google.com | |

| Methanamide, Phosphorus pentasulfide | Chloroacetylacetic ether | 4-methylthiazole-5-carboxylate | 4-methylthiazole-5-carboxylic acid google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

In the context of the Pinner reaction, using an excess of the alcohol (methanol) and ensuring anhydrous conditions are critical to drive the reaction towards the formation of the imidate and prevent hydrolysis to the corresponding ester. wikipedia.orgunive.it The concentration of the acid catalyst also plays a significant role. For instance, in the synthesis of trimethylorthoesters via a Pinner-type reaction, a molar ratio of nitrile to methanol to HCl of 1:3:3 at 5°C for 24 hours was found to be optimal, yielding the imidate hydrochloride in over 90% yield. unive.it

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. For the synthesis of thiazol-2-imines, a related class of compounds, a microwave-assisted, catalyst-free, one-pot three-component reaction provided excellent yields in a significantly reduced reaction time of 10-15 minutes compared to conventional heating. researchgate.net Such techniques could potentially be applied to the synthesis of this compound to enhance efficiency.

The purification of the final product is also a critical step. Following the reaction, the separation of the desired imidate from unreacted starting materials, byproducts, and the catalyst is necessary. This may involve techniques such as extraction, filtration, and distillation under reduced pressure to isolate the pure compound.

| Reaction Type | Key Optimization Parameters | Potential Outcome |

| Pinner Reaction | Anhydrous conditions, excess alcohol, optimal acid concentration, low temperature | High yield of imidate salt, prevention of side reactions unive.it |

| Microwave-assisted Synthesis | Catalyst-free, one-pot reaction | Excellent yields, significantly reduced reaction time researchgate.net |

Spectroscopic and Structural Elucidation of Methyl 1,3 Thiazole 4 Carboximidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For thiazole (B1198619) derivatives, the chemical shifts of the ring protons are characteristic. For instance, in a related compound, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the single proton on the thiazole ring appears as a triplet at 6.69 ppm. mdpi.com The methylene (B1212753) protons adjacent to the thiazole ring resonate at 2.81 ppm, while those next to the hydroxyl group appear at 3.80 ppm. mdpi.com

In another analogue, Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, the thiazole proton signal is observed as a singlet at 6.85 ppm. researchgate.net The protons of the ethyl ester group appear as a quartet at 4.20 ppm and a triplet at 1.30 ppm. researchgate.net

Table 1: ¹H NMR Data for Selected Thiazole Derivatives

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com | 7.46–7.26 | m | Phenyl-H |

| 6.69 | t | Thiazole-H | |

| 5.24 | s | Benzylic-CH₂ | |

| 3.80 | t | -CH₂OH | |

| 2.81 | td | Thiazole-CH₂- | |

| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net | 8.11 | s | -CONH- |

| 6.85 | s | Thiazole-H | |

| 4.20 | q | -OCH₂CH₃ | |

| 3.87 | d | 3-CH₃ | |

| 2.18 | d | 5-CH₃ |

Data presented for illustrative purposes for analogous structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the carbon atoms of the thiazole ring resonate at 160.02, 148.75, and 107.78 ppm. mdpi.com The carbonyl carbon of the carbamate (B1207046) group appears at 154.00 ppm. mdpi.com

For Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, the thiazole ring carbons are found at 151.4 ppm (C-4) and 105.0 ppm (C-5). researchgate.net The carbonyl carbon of the ester is at 160.8 ppm. researchgate.net

Table 2: ¹³C NMR Data for Selected Thiazole Derivatives

| Compound | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com | 160.02, 148.75, 107.78 | Thiazole ring carbons |

| 154.00 | Carbonyl carbon (Cbz) | |

| 135.92, 128.17, 127.99, 127.82 | Phenyl carbons | |

| 67.21 | Benzylic-CH₂ | |

| 60.65 | -CH₂OH | |

| 34.02 | Thiazole-CH₂- | |

| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net | 168.9, 160.8 | Carbonyl carbons |

| 151.4 | Thiazole C-4 | |

| 105.0 | Thiazole C-5 | |

| 137.5, 127.9, 128.4, 128.7, 132.1 | Phenyl & Pyrrole carbons | |

| 60.2 | -OCH₂CH₃ |

Data presented for illustrative purposes for analogous structures.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

While specific ESI-MS data for a close analogue was not found, Electron Ionization (EI) mass spectrometry data is available for Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. This technique provides insight into the fragmentation patterns of the molecule.

Table 3: Mass Spectrometry (EI) Data for Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 370.43 | 12 | [M+H]⁺ |

| 293.34 | 75 | |

| 248.28 | 5 | |

| 221.27 | 100 | |

| 123.15 | 22 |

Data presented for illustrative purposes for an analogous structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. While HRMS data for a closely related analogue was not identified in the searched literature, this technique would be essential for confirming the molecular formula of Methyl 1,3-thiazole-4-carboximidate as C₅H₇N₃S.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structures of related thiazole-containing compounds have been determined. For example, the X-ray structure of 2-(2′-aminomethyl-1,3-thiazol-4′-yl)-1,3-thiazole-4-carboxylic acid has been elucidated. researchgate.net In such structures, the thiazole ring is planar, and the bond lengths and angles are consistent with its aromatic character. In a silver(I) complex with 1,3-thiazole-2-carboxylic acid, the Ag(I) ion is coordinated to the nitrogen atom of the thiazole ring, with an Ag-N bond length of 2.1463(14) Å. researchgate.net Such studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For a definitive structural analysis of this compound, single-crystal X-ray diffraction would be required.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com |

| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net |

| 2-(2′-aminomethyl-1,3-thiazol-4′-yl)-1,3-thiazole-4-carboxylic acid researchgate.net |

Determination of Crystal System and Unit Cell Parameters

Another related structure, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, crystallizes in the orthorhombic space group P212121. nih.gov The study of methyl 1,3-benzoxazole-2-carboxylate, which shares the methyl carboxylate feature, reveals a monoclinic (P21) space group. nih.gov The determination of the precise crystal system and unit cell parameters for this compound would require dedicated single-crystal X-ray diffraction studies. Such an analysis would provide the definitive lattice parameters (a, b, c, α, β, γ) and the space group, which are fundamental for a complete structural description.

Table 1: Crystal Data for Related Thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid | C6H7NO2S | Monoclinic | P21/c | 8.5421(7) | 6.9453(5) | 12.3364(9) | 109.118(3) |

| 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole | C8H12N6S2 | Orthorhombic | Iba2 | 21.802(4) | 8.821(2) | 12.676(4) | 90 |

Note: Data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid and 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole are presented as illustrative examples of related structures. researchgate.netresearchgate.net

Analysis of Intramolecular Nonbonded Interactions within Thiazole Nucleosides

Intramolecular nonbonded interactions play a crucial role in dictating the conformation and stability of molecules. In thiazole-containing compounds, interactions involving the sulfur atom are of particular interest. Studies on related systems, such as oxadiazole derivatives, have shown the importance of various noncovalent interactions in their solid-state packing. spbu.ru

For thiazole derivatives, the potential for intramolecular hydrogen bonding is a key consideration. For example, in (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, an intramolecular N—H⋯O hydrogen bond helps to stabilize the molecular structure, forming an S(7) ring motif. nih.gov In the case of this compound, the presence of the imidate and thiazole nitrogen atoms, along with the methyl group hydrogens, suggests the possibility of weak C—H⋯N or C—H⋯S intramolecular contacts.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around the single bonds connecting the thiazole ring to the methyl carboximidate group. The planarity of the thiazole ring is a key feature, although some puckering can occur depending on the substituents.

In the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the thiazole and benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 88.29 (11)°. nih.gov In contrast, the molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar. nih.gov For 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, the thiazole ring itself is essentially planar. dntb.gov.uaresearchgate.net

The orientation of the methyl carboximidate group relative to the thiazole ring is of particular interest. The torsion angle defined by the atoms C(5)-C(4)-C(ester)-O(ester) would be a critical parameter to define the conformational preference. Studies on related structures can provide an indication of the likely conformation. A comprehensive conformational analysis would involve the determination of key torsion angles from single-crystal X-ray diffraction data, which would reveal the preferred three-dimensional arrangement of the molecule in the solid state.

Complementary Spectroscopic Techniques for Electronic Structure

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated thiazole ring system. The presence of the carboximidate group as a substituent on the ring will influence the position and intensity of these absorption bands. While specific UV-Vis data for this compound is not prominent in the literature, studies on other thiazole derivatives can offer insights. Typically, thiazole-based compounds exhibit strong absorption bands in the UV region. The exact absorption maxima (λmax) would be sensitive to the solvent environment due to solvatochromic effects.

Emission Spectroscopy

Emission spectroscopy, particularly fluorescence spectroscopy, investigates the light emitted by a substance after it has absorbed light. This technique can provide information about the excited state properties of a molecule. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest singlet excited state (S1) back to the ground state (S0).

The fluorescence properties of thiazole derivatives can be highly dependent on their structure and environment. Studies on some 1,3,4-thiadiazole (B1197879) derivatives have shown interesting fluorescence effects, including dual fluorescence, which can be influenced by factors like pH and molecular aggregation. nih.govnih.gov However, it is important to note that these are isomers of the 1,3-thiazole system and their photophysical behavior may differ significantly.

The potential for this compound to exhibit fluorescence is not well-documented. Whether this compound is fluorescent and the characteristics of its emission spectrum (e.g., emission wavelength, quantum yield, and lifetime) would need to be determined experimentally. Such data would be valuable for understanding its photophysical properties and exploring potential applications in areas such as molecular probes or materials science.

Computational and Theoretical Investigations of Methyl 1,3 Thiazole 4 Carboximidate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic landscape of Methyl 1,3-thiazole-4-carboximidate.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, would be crucial for determining its ground state properties. nih.gov

A primary outcome of such a study would be the optimized molecular geometry, providing precise bond lengths and angles. This theoretical structure is the foundation for understanding all other chemical properties. Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Further analysis of the molecular orbitals would reveal the distribution of electron density. For instance, the HOMO often indicates the sites susceptible to electrophilic attack, while the LUMO points to the regions prone to nucleophilic attack. Additionally, DFT allows for the calculation of a molecular electrostatic potential (MEP) map. This map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions and reaction sites.

Other important properties that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and are valuable for comparing it with other related compounds.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Fundamental molecular structure |

| HOMO Energy | (eV) | Energy of the outermost electron orbital |

| LUMO Energy | (eV) | Energy of the lowest empty electron orbital |

| HOMO-LUMO Gap | (eV) | Indicator of chemical reactivity and stability |

| Dipole Moment | (Debye) | Measure of molecular polarity |

| Ionization Potential | (eV) | Energy required to remove an electron |

| Electron Affinity | (eV) | Energy released upon gaining an electron |

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govdntb.gov.ua This extension of DFT is used to investigate the electronic excited states of molecules. nih.gov A key application of TD-DFT is the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths at which the molecule will absorb light. nih.govdntb.gov.ua

These calculations can also shed light on the nature of these electronic transitions, for example, whether they are π-π* or n-π* transitions, which is important for understanding the photophysical behavior of the molecule. researchgate.net Furthermore, TD-DFT can be employed to study phenomena such as fluorescence and phosphorescence by investigating the relaxation pathways from the excited states back to the ground state. For thiazole-containing systems, TD-DFT has been successfully used to study processes like Excited State Intramolecular Proton Transfer (ESIPT), which is crucial in the design of fluorescent probes and molecular switches. nih.govdntb.gov.ua

Molecular Modeling and Simulation Studies

Beyond the electronic properties of a single molecule, molecular modeling and simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, which means it can exist in different spatial arrangements or conformations. A conformational analysis, typically performed using molecular mechanics or DFT, would identify the stable conformers and the energy barriers between them. nih.gov This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

The results of a conformational analysis are often visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of its torsional angles. The low-energy regions on this map correspond to the most stable conformations. Understanding the relative energies of different conformers and the heights of the rotational barriers provides a picture of the molecule's flexibility.

Investigation of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules, such as solvents or biological macromolecules, is governed by intermolecular forces. Computational methods can be used to study these interactions in detail. For instance, the MEP calculated by DFT can predict the sites for hydrogen bonding. rsc.org

Molecular dynamics (MD) simulations can provide a dynamic view of these interactions over time. jlu.edu.cn By simulating a system containing many molecules of this compound, one could study its aggregation behavior and the dominant types of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the context of drug design, molecular docking simulations could be used to predict how this molecule might bind to a specific protein target, providing insights into its potential biological activity. nih.gov

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, theoretical studies could be designed to investigate its reactivity in various chemical transformations. For example, by calculating the structures and energies of reactants, transition states, and products, one can map out the entire reaction pathway.

This allows for the determination of activation energies, which are crucial for predicting reaction rates. Computational studies can also help to understand the role of catalysts, the effect of different solvents, and the regioselectivity and stereoselectivity of reactions. For thiazole (B1198619) derivatives, computational methods have been used to study cycloaddition reactions and photochemical isomerizations, providing detailed mechanistic understanding that would be difficult to obtain through experimental means alone.

Reactivity and Chemical Transformations of Methyl 1,3 Thiazole 4 Carboximidate

Nucleophilic Addition Reactions of the Carboximidate Group

The carbon-nitrogen double bond in the carboximidate moiety of Methyl 1,3-thiazole-4-carboximidate is electrophilic and readily undergoes addition reactions with various nucleophiles.

Hydrolysis to Methyl 1,3-thiazole-4-carboxylate

In the presence of water, particularly under acidic or basic conditions, the carboximidate group can undergo hydrolysis. This reaction proceeds through a tetrahedral intermediate, which then eliminates the nitrogen-containing group to yield the corresponding ester, Methyl 1,3-thiazole-4-carboxylate. This transformation is a fundamental reaction demonstrating the lability of the carboximidate group towards nucleophilic attack by water.

Aminolysis to 1,3-thiazole-4-carboxamidines

The reaction of this compound with amines, a process known as aminolysis, leads to the formation of 1,3-thiazole-4-carboxamidines. This transformation involves the nucleophilic attack of the amine on the electrophilic carbon of the carboximidate, followed by the elimination of methanol (B129727). This reaction is significant for the synthesis of various substituted amidines, which are important pharmacophores in medicinal chemistry. For instance, the reaction with N-phenylamine can yield N-phenyl-1,3-thiazole-4-carboxamidine. google.com

Table 1: Examples of Aminolysis Reactions

| Amine Reactant | Product |

| N-phenylamine | N-phenyl-1,3-thiazole-4-carboxamidine |

Formation of Orthoesters

While less common, the reaction of this compound with an excess of alcohol under anhydrous acidic conditions can potentially lead to the formation of a thiazole-4-orthoester. This reaction would proceed through protonation of the imidate nitrogen, followed by two successive nucleophilic additions of the alcohol to the carboximidate carbon.

Rearrangement Reactions Involving Carboximidate Intermediates

Carboximidates, including those derived from thiazoles, are known to be key intermediates in several important rearrangement reactions.

Mumm Rearrangement

The Mumm rearrangement involves the acyl transfer from an O-acylisoimide (which can be formed from a carboximidate precursor) to a diacyl derivative. While not a direct rearrangement of this compound itself, its corresponding N-acyl derivative could potentially undergo this type of transformation. The reaction typically involves intramolecular acyl migration.

Overman Rearrangement

The Overman rearrangement is a-sigmatropic rearrangement of an allylic imidate to an allylic amide. For this rearrangement to occur with a thiazole (B1198619) derivative, an allylic alcohol would first need to react with a suitable thiazole-4-carbonitrile derivative to form the key allylic imidate intermediate. This intermediate, structurally related to this compound, would then rearrange upon heating.

Cyclization Reactions for Heterocycle Synthesis

This compound serves as a key precursor for the synthesis of various other heterocyclic systems through cyclization reactions. The imidate functionality provides a reactive site for the introduction of nucleophiles, which can subsequently undergo intramolecular cyclization to form new rings.

The reaction of this compound with amino alcohols can lead to the formation of oxazoline-containing bicyclic systems. This transformation proceeds through an initial nucleophilic attack of the amino group on the imidate carbon, followed by intramolecular cyclization of the hydroxyl group onto the newly formed C=N bond, with the elimination of methanol. The resulting products are thiazolo-oxazoline derivatives, which are of interest in medicinal chemistry.

The synthesis of imidazole (B134444) and benzimidazole (B57391) derivatives from this compound involves its reaction with appropriate diamines. organic-chemistry.orgrsc.org For instance, treatment with a 1,2-diamine can lead to the formation of a thiazolyl-substituted imidazole. organic-chemistry.org The reaction commences with the nucleophilic attack of one amino group of the diamine on the imidate carbon, followed by an intramolecular cyclization involving the second amino group, leading to the formation of the imidazole ring. organic-chemistry.orgrsc.org

Similarly, the reaction with o-phenylenediamine (B120857) can yield benzimidazole derivatives. researchgate.netnih.gov The process involves the initial formation of an amidine intermediate, which then undergoes cyclization and aromatization to afford the final benzimidazole product. researchgate.netnih.gov These reactions highlight the utility of the carboximidate group as a latent carboxyl group equivalent in the construction of complex heterocyclic scaffolds.

| Starting Material | Reagent | Product Type | Ref. |

| This compound | 1,2-Diamine | Thiazolyl-imidazole | organic-chemistry.org |

| This compound | o-Phenylenediamine | Thiazolyl-benzimidazole | researchgate.netnih.gov |

This compound can be a precursor for the synthesis of triazole and thiadiazole heterocycles. nih.govencyclopedia.pub For the formation of 1,2,4-triazoles, the imidate can react with hydrazine (B178648) to form a hydrazide, which upon treatment with a suitable one-carbon synthon, can cyclize to the triazole ring. organic-chemistry.org Alternatively, reaction with acylhydrazides can lead to N-acylamidines, which can then undergo cyclodehydration to form 1,2,4-triazoles.

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the corresponding thiohydrazide (derived from the imidate) with an acid, or through the cyclization of thiosemicarbazide (B42300) derivatives. encyclopedia.pubnih.govorganic-chemistry.org These methods provide access to thiazolyl-substituted triazoles and thiadiazoles, which are classes of compounds with known biological activities. nih.govencyclopedia.pubnih.govnih.gov

| Starting Material | Reagent(s) | Product Heterocycle | Ref. |

| This compound | Hydrazine, One-carbon synthon | 1,2,4-Triazole | organic-chemistry.org |

| Thiohydrazide derivative | Acid | 1,3,4-Thiadiazole (B1197879) | nih.govorganic-chemistry.org |

| Thiosemicarbazide derivative | Cyclizing agent | 1,3,4-Thiadiazole | encyclopedia.pub |

Annulation reactions involving this compound can lead to the formation of fused heterocyclic systems, where the thiazole ring is annulated with another heterocyclic ring. researchgate.net For example, reaction with a bifunctional reagent can lead to the construction of a new ring fused to the thiazole core. These reactions are valuable for creating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Electrophilic Reactivity of the Thiazole Ring

The thiazole ring in this compound is generally considered to be electron-deficient, which deactivates it towards electrophilic substitution. pharmaguideline.com However, the sulfur atom can act as an electron-donating group through resonance, directing electrophiles to the C5 position. pharmaguideline.com The presence of the electron-withdrawing carboximidate group at the C4 position further influences the regioselectivity of electrophilic attack.

Due to the deactivating effect of the carboximidate group and the inherent electronic nature of the thiazole ring, electrophilic substitution reactions on this compound typically require harsh conditions. pharmaguideline.com Nevertheless, reactions such as nitration, halogenation, and sulfonation can potentially be achieved, with the electrophile preferentially attacking the C5 position, provided it is unsubstituted. pharmaguideline.com The reactivity is generally lower than that of benzene (B151609) but comparable to other electron-deficient heterocycles.

Exploration of Protecting Group Chemistry with this compound

Currently, there is a notable lack of specific, detailed research findings in the public domain concerning the direct application of this compound in protecting group chemistry. Extensive searches of scholarly articles, chemical databases, and academic literature did not yield specific examples or in-depth studies detailing the use of this particular compound as a protecting group or its involvement in protection/deprotection strategies.

The field of organic synthesis widely employs the general class of compounds known as carboximidates (or imidates) as versatile intermediates and protecting groups. nih.gov For instance, trichloroacetimidates are well-established for the protection of hydroxyl groups, offering stability under various conditions and susceptibility to cleavage under specific acidic hydrolysis. nih.gov This highlights the potential of the carboximidate functional group in such chemical transformations.

While the broader class of thiazole derivatives is of significant interest in medicinal chemistry for its diverse biological activities, the focus of existing research is predominantly on the synthesis of new derivatives and their pharmacological properties rather than their application in protecting group strategies. nih.govnih.gov

It is important to distinguish this compound from related but distinct compounds such as thioimidates, which have been explored as protecting groups for thioamides in the context of peptide synthesis. Thioimidates are formed by the alkylation of a thioamide and serve to prevent undesirable side reactions during peptide elongation. wikipedia.org This illustrates that heterocyclic compounds containing imine-type functionalities can and do play a role in protection chemistry, even if the specific application for this compound is not documented.

Derivatization Strategies and Analogue Synthesis

Modification of the Methyl Ester Moiety

The methyl ester group at the 4-position of the thiazole (B1198619) ring is a versatile handle for a variety of chemical transformations. Standard synthetic methodologies can be applied to alter this functional group, leading to a range of derivatives with potentially different physicochemical and biological properties.

One of the most fundamental modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under acidic or basic conditions. For instance, the hydrolysis of a related benzonitrile (B105546) to a benzoic acid was accomplished using hydrochloric acid in acetic acid. nih.gov This carboxylic acid derivative can then serve as a precursor for a wide array of other functional groups.

The resulting carboxylic acid can undergo esterification with various alcohols to generate a library of different esters. The synthesis of methyl esters has been achieved by reacting the corresponding carboxylic acid with methanol (B129727) and acetyl chloride. nih.gov This approach allows for the introduction of longer alkyl chains, branched chains, or cyclic moieties, which can significantly impact the molecule's lipophilicity and steric profile. The synthesis of thiazole esters has been reported via esterification with selected alcohols and phenols in the presence of a catalyst like DMAP (4-dimethylaminopyridine). researchgate.net

Another important modification is the reduction of the methyl ester. A common method involves the use of reducing agents like lithium borohydride (B1222165) (LiBH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This reaction converts the ester to a primary alcohol, such as a hydroxyethyl (B10761427) group, providing a new site for further derivatization through nucleophilic substitution. mdpi.com

Furthermore, the carboxylic acid can be converted into an amide by coupling it with primary or secondary amines using standard peptide coupling reagents like EDC-HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole). researchgate.net This introduces a hydrogen bond donor and acceptor, which can influence intermolecular interactions.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Significance | Reference |

| Hydrolysis | HCl/HOAc or NaOH | Carboxylic Acid (-COOH) | Precursor for other functional groups, alters polarity. | nih.gov |

| Esterification | Alcohol, Acid Catalyst (e.g., AcCl) | New Ester (-COOR) | Modulates lipophilicity and steric bulk. | nih.govresearchgate.net |

| Reduction | LiBH₄, THF | Primary Alcohol (-CH₂OH) | Introduces a site for further substitution. | mdpi.com |

| Amidation | Amine, Coupling Agents (e.g., EDC-HOBt) | Amide (-CONH₂) | Introduces H-bonding capabilities. | researchgate.net |

Substituent Effects on the 1,3-Thiazole Ring System

The introduction of electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, can increase the electron density of the thiazole ring. This can enhance the nucleophilicity of the ring and affect the acidity of adjacent protons. For example, the presence of a methyl group at position 4 of a phenyl ring attached to a thiazole was found to increase its cytotoxic activity. nih.gov

Conversely, the attachment of electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen (e.g., -Cl, -F) groups, decreases the electron density of the ring. This can make the ring more susceptible to nucleophilic attack and alter the electronic distribution of the entire molecule. The substitution pattern of halogens on an attached phenyl ring has been shown to be crucial for antitumor activity. nih.gov

Steric effects also play a significant role. Bulky substituents placed near the active sites of the molecule can hinder intermolecular interactions. The positioning of substituents is critical; for instance, research on certain bioactive thiazoles indicated that m,p-dimethyl substitution in an attached phenyl ring was important for activity. nih.gov

The heteroatoms within the thiazole ring can participate in stereoelectronic interactions with adjacent functional groups. These are non-covalent interactions that can control the conformation of side chains. For example, studies on thiazole-4-carboxamides have shown a strong preference for a trans orientation of the carboxamide relative to the heterocycle due to stereoelectronic effects involving the ring heteroatoms. acs.org This conformational control is a powerful tool in designing molecules with specific three-dimensional shapes.

| Substituent Type | Example Groups | Effect on Thiazole Ring | Potential Impact | Reference |

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | Enhances nucleophilicity, may increase activity. | nih.gov |

| Electron-Withdrawing | -NO₂, -Cl, -F | Decreases electron density | Increases electrophilicity, modulates activity. | nih.gov |

| Bulky Groups | Phenyl, tert-Butyl | Introduces steric hindrance | Can influence binding and conformation. | nih.gov |

| Heteroatoms | N/A (Internal) | Stereoelectronic interactions | Controls conformation of side chains. | acs.org |

Heteroatom Interchanged Thiazole Analogs

Oxazole (B20620) analogs , where the sulfur atom of the thiazole is replaced by an oxygen atom, are one such example. This substitution alters the electronic properties and hydrogen-bonding capacity of the ring. The synthesis of oxazoles can be achieved through various methods, including the reaction of amides with propargyl alcohols. acs.org Comparative studies have shown that switching from a thiazole to an oxazole ring can act as a "molecular switch," controlling the conformation of attached peptide chains through different stereoelectronic effects. acs.org

Thiadiazole analogs are isomers of thiazole, containing one sulfur and two nitrogen atoms in the five-membered ring. Several isomers exist, such as 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879). The 1,3,4-thiadiazole ring, for instance, has been incorporated into compounds as a replacement for other rings in drug analogues, leading to potent antibacterial agents. nih.gov The synthesis of 1,3,4-thiadiazoles can be achieved by cyclizing thiosemicarbazides with various reagents. jocpr.com

Thiazoline analogs are partially saturated derivatives of thiazole. The conversion of a thiazolidine (B150603) ring (fully saturated) to a thiazole ring has been shown to dramatically affect biological activity, indicating the importance of the ring's aromaticity. nih.gov Thiazolines themselves can be synthesized through the cyclo-condensation of cysteine derivatives with nitriles. rsc.org These structures offer a less rigid and more three-dimensional scaffold compared to the planar thiazole ring.

| Analog Type | Core Structure Change | Key Differences from Thiazole | Synthetic Precursors | Reference |

| Oxazole | Sulfur replaced by Oxygen | Different electronics, H-bonding, and stereoelectronic effects. | Amides, Propargyl alcohols | acs.orgacs.org |

| 1,3,4-Thiadiazole | Carbon replaced by Nitrogen | Isomeric, different electronic distribution. | Thiosemicarbazides | nih.govjocpr.com |

| Thiazoline | One double bond reduced | Partially saturated, less rigid, more 3D shape. | Cysteine derivatives, Nitriles | rsc.org |

Diversification of the Carboximidate Nitrogen

The carboximidate functional group, R-C(=NR')OR'', is a less common functional group than its ester or amide cousins, but its nitrogen atom provides a clear point for diversification. While direct derivatization of Methyl 1,3-thiazole-4-carboximidate is not extensively documented in the provided literature, strategies can be inferred from the derivatization of related nitrogen-containing functional groups on the thiazole ring, such as amines, amides, and hydrazines.

A primary carboximidate (where R' = H) possesses an N-H bond that can be functionalized. N-Alkylation could be achieved using alkyl halides in the presence of a base. N-Acylation is another key transformation, which can be accomplished by reacting the carboximidate with acid chlorides or anhydrides. This would yield N-acyl derivatives, which could alter the electronic properties and steric bulk around the nitrogen. The N-acylation of 2-aminothiazole (B372263) derivatives is a well-established reaction. mdpi.com For example, 2-aminothiazoles react with chloroacetyl chloride to form 2-chloro-N-thiazolyl acetamides. nih.gov

If the carboximidate is synthesized from a nitrile precursor, the diversification can be introduced by varying the amine that reacts with the corresponding imidoyl chloride. This allows for the introduction of a wide range of substituents on the nitrogen atom.

Furthermore, the nitrogen atom of the carboximidate could be part of a larger heterocyclic system, as seen in the derivatization of 2-hydrazinyl-1,3-thiazoles. In such cases, the exocyclic nitrogen can be acetylated or reacted with aldehydes to form hydrazones. nih.gov These reactions highlight the reactivity of nitrogen atoms attached to the thiazole core and provide a blueprint for potential derivatizations of a carboximidate nitrogen.

| Modification Type | Inferred Reagents/Conditions | Resulting Structure | Rationale/Analogous Reaction | Reference |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Carboximidate | Standard alkylation of N-H bonds. | N/A |

| N-Acylation | Acid Chloride or Anhydride | N-Acyl Carboximidate | Analogy to N-acylation of 2-aminothiazoles. | mdpi.comnih.gov |

| Hydrazone Formation | Hydrazine (B178648) derivative, Aldehyde | Hydrazone-like structure | Analogy to derivatization of 2-hydrazinyl-thiazoles. | nih.gov |

| Synthesis Variation | Varied Amines in synthesis | N-Substituted Carboximidate | Variation of nucleophile in carboximidate synthesis. | N/A |

Role in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of Methyl 1,3-thiazole-4-carboximidate as a foundational unit is most evident in its application for building intricate molecules, particularly those with relevance to medicinal chemistry and materials science. Its pre-functionalized thiazole (B1198619) core allows for streamlined synthetic routes to target compounds.

The thiazole-4-carboxylic acid framework is a recurring motif in a variety of natural products, especially marine-derived peptides that exhibit potent biological activities. nih.gov this compound serves as a direct and versatile precursor to the corresponding amide functionality (thiazole-4-carboxamide) found in these complex structures. The imidate can be readily converted to the amide through controlled hydrolysis or by direct reaction with amine nucleophiles, making it a key component in the synthesis of peptide analogs.

Many natural peptides derived from marine sources like cyanobacteria and sponges incorporate thiazole rings, which are crucial for their bioactivity. nih.gov For instance, sanguinamide A, a cycloheptapeptide, contains a 2-substituted thiazole-4-carboxamide (B1297466) moiety. nih.gov Synthetic chemists aiming to create analogs of such natural products for structure-activity relationship (SAR) studies can utilize this compound as a starting point to introduce the thiazole core efficiently. The ability to generate diverse amides by reacting the imidate with various amines is particularly advantageous for creating libraries of new potential therapeutic agents.

Table 1: Examples of Natural Product Scaffolds Containing the Thiazole-4-Carboxamide Moiety

| Natural Product Class | Common Source | Structural Feature Derived from Thiazole Core |

|---|---|---|

| Raocyclamides | Cyanobacteria | Cyclic hexapeptides with thiazole-modified amino acids. nih.gov |

| Apramides | Cyanobacteria | Linear lipopeptides with a thiazole-containing unit. nih.gov |

| Sanguinamides | Nudibranchs | Cyclic peptides featuring a 2-substituted thiazole-4-carboxamide. nih.gov |

This table illustrates natural product families where the core structural motif can be accessed synthetically through intermediates like this compound.

The thiazole ring is a cornerstone in the development of novel heterocyclic scaffolds due to its aromatic nature and its capacity to engage in various chemical reactions. nih.gov this compound is a valuable precursor in this context, providing a platform from which to build more elaborate heterocyclic systems. The imidate and the thiazole ring itself contain multiple reaction sites suitable for further chemical elaboration. nih.govmdpi.com

Chemists can leverage the functional handle of the methyl carboximidate group to engage in cyclization reactions, forming fused bicyclic or more complex polycyclic systems. For example, the imidate nitrogen or the adjacent ring nitrogen can act as nucleophiles or be activated to participate in annulation strategies. This approach is central to discovery chemistry, where the goal is to generate molecular diversity to screen for new biological activities. mdpi.comnih.gov The synthesis of various 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with thiazoles, often involves cyclization reactions of functionalized thiosemicarbazides, highlighting a common strategy in heterocyclic synthesis where acyclic precursors are cyclized to form the desired ring. nih.govorganic-chemistry.org Similarly, the functional groups on the thiazole carboximidate can be manipulated to build fused systems or to attach other heterocyclic rings, leading to novel scaffolds for drug discovery. nih.govresearchgate.net

Application in Multistep Reaction Sequences

In multistep organic synthesis, the efficiency of each step and the compatibility of functional groups are paramount. This compound is employed as a stable intermediate that can be carried through several reaction steps before its own transformation. The thiazole ring is generally robust and can withstand a variety of reaction conditions, allowing chemists to perform modifications on other parts of the molecule first.

For example, a synthetic route might involve the initial construction of the this compound core, followed by several steps to build a complex side chain attached to the C2 position of the thiazole ring. In the final stages of the synthesis, the methyl carboximidate group can be unmasked or transformed. It could be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an aminomethyl group, depending on the target molecule's requirements. This strategy of using the imidate as a latent functional group is a powerful tool in the synthesis of complex targets, such as potential kinase inhibitors or other therapeutic agents where the thiazole serves as a central scaffold. nih.gov

Table 2: Illustrative Multistep Sequence Involving a Thiazole Intermediate

| Step | Reaction Type | Reagents & Conditions | Resultant Transformation |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | Thioamide + α-haloketone | Formation of the core thiazole ring. |

| 2 | Functional Group Interconversion | Pinner reaction with methanol (B129727)/HCl | Conversion of a nitrile at C4 to a methyl carboximidate group. |

| 3 | Cross-Coupling Reaction | Suzuki or Stille coupling at C2 | Elaboration of the thiazole scaffold with a new side chain. |

This table outlines a hypothetical, yet chemically plausible, reaction sequence demonstrating how this compound can function as a key intermediate.

Reagent in Stereo- and Regioselective Transformations

The application of this compound as a direct reagent to control stereochemistry or regiochemistry is a more specialized area. While the thiazole ring itself can influence the steric environment of a reaction, its role in inducing high levels of stereoselectivity as a chiral auxiliary is not widely documented.

However, the regioselectivity of reactions involving the thiazole ring is a well-established principle. The electronic nature of the thiazole ring, with its different electron densities at various positions, dictates where electrophilic or nucleophilic attack will occur. For instance, electrophilic substitution on a simple thiazole is often directed to the C5 position, which is the most electron-rich. The presence of the electron-withdrawing carboximidate group at the C4 position would further deactivate the ring toward electrophilic attack but could activate the C5 position for nucleophilic aromatic substitution under certain conditions.

In transformations involving the imidate group itself, regioselectivity can be achieved. The imidate contains two potential sites for nucleophilic attack: the carbonyl-like carbon and the imine carbon. The choice of nucleophile and reaction conditions can favor attack at one site over the other, leading to different product outcomes. For instance, hard nucleophiles may favor attack at the more electrophilic carbon, while softer nucleophiles might interact differently. While specific high-impact examples for this compound are not extensively reported in mainstream literature, the fundamental reactivity patterns of imidates and substituted thiazoles provide a theoretical basis for its potential use in regioselective synthesis. rsc.org

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Profile

Methyl 1,3-thiazole-4-carboximidate, a derivative of the versatile thiazole (B1198619) heterocycle, presents a significant, albeit largely untapped, potential in synthetic organic chemistry. The thiazole ring is a prominent scaffold in numerous biologically active compounds and approved drugs, underscoring the importance of its derivatives. nih.govresearchgate.netglobalresearchonline.netnih.gov The synthetic utility of this specific compound is rooted in the established methods for thiazole ring synthesis and the reactivity of its functional groups.

The primary route to the thiazole core is the Hantzsch thiazole synthesis, a robust and widely employed method involving the condensation of α-haloketones with thioamides. nbinno.comingentaconnect.comeurekaselect.comresearchgate.net Variations of this synthesis allow for the introduction of a wide array of substituents onto the thiazole ring, providing a versatile platform for generating diverse molecular architectures. The reactivity of the thiazole ring itself is characterized by a balance of aromaticity and the influence of the nitrogen and sulfur heteroatoms. The ring can undergo electrophilic substitution, typically at the C5 position, and the C2 proton is known to be acidic, allowing for deprotonation and subsequent functionalization. pharmaguideline.comnih.gov

The carboximidate moiety at the C4 position is a key functional group that dictates the reactivity profile of this compound. This group can be expected to undergo hydrolysis to the corresponding ester or amide under acidic or basic conditions. It can also serve as a precursor for the synthesis of other nitrogen-containing heterocycles through reactions with dinucleophiles. The methyl group of the carboximidate offers a site for further chemical modification.

Potential for Novel Chemical Transformations

The unique combination of the thiazole ring and the carboximidate functional group in this compound opens avenues for novel chemical transformations. The thiazole nucleus can participate in various cycloaddition reactions, and its substituents can be modified through transition-metal-catalyzed cross-coupling reactions, offering pathways to complex molecular scaffolds. nih.gov

The carboximidate functionality is a versatile handle for constructing more elaborate structures. For instance, it could potentially undergo reactions with various nucleophiles to generate a library of amidine derivatives. Furthermore, the nitrogen atom of the carboximidate could be a site for N-alkylation or N-arylation, leading to a diverse set of substituted thiazoles. The development of novel catalytic systems could enable selective transformations at the carboximidate group without affecting the thiazole core.

Future Directions in Synthetic Methodology Development

Future research in the synthetic methodology development for this compound and related compounds should focus on several key areas. The development of more efficient and sustainable synthetic routes to the thiazole core, possibly utilizing greener solvents and catalysts, is an ongoing area of interest in organic chemistry. nbinno.comingentaconnect.comeurekaselect.com

Specifically for this compound, the direct and selective synthesis of the carboximidate functionality on a pre-formed thiazole ring presents a synthetic challenge and an opportunity for methodological innovation. Exploring novel reagents and reaction conditions for this transformation would be a valuable contribution. Moreover, the development of one-pot or tandem reactions that allow for the rapid construction and diversification of the thiazole-4-carboximidate scaffold would be highly desirable for applications in medicinal chemistry and materials science.

Emerging Roles in Scaffold Design for Molecular Recognition

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govbohrium.comrjptonline.orgdrugbank.com This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, which are crucial for molecular recognition events.

The scaffold of this compound, with its specific arrangement of heteroatoms and functional groups, has the potential to be designed as a selective ligand for various biological targets. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions. The carboximidate group provides additional hydrogen bonding capabilities and a handle for attaching other recognition elements.

Future research could focus on the design and synthesis of libraries of derivatives based on the this compound scaffold for screening against a range of biological targets. Computational modeling and structural biology studies can aid in the rational design of these molecules to achieve high affinity and selectivity for specific proteins or nucleic acids. The exploration of this scaffold in the context of developing novel therapeutic agents and diagnostic tools is a promising area for future investigation.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1,3-thiazole-4-carboximidate with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazonoyl halides and thiosemicarbazides or carbothioamides under reflux conditions. Key steps include stoichiometric control (e.g., 1:1 molar ratio of reactants) and the use of sodium acetate as a catalyst to promote cyclization . Post-synthesis purification via recrystallization or column chromatography is critical, with purity confirmed by melting point analysis (e.g., 148–149°C for analogous thiazole-carboxylic acid derivatives) . Structural validation should employ -NMR, -NMR, and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the imidate group and thiazole ring protons. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving tautomeric forms or stereochemical ambiguities . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% for purity assessment .

Q. How can researchers optimize reaction conditions to minimize byproducts in thiazole-imidate synthesis?

- Methodological Answer : Reaction optimization involves screening solvents (e.g., ethanol, DMF), temperature gradients (25–80°C), and catalyst systems (e.g., NaOAc or pyridine). Monitoring via thin-layer chromatography (TLC) or HPLC at intermediate stages helps identify side products like uncyclized intermediates or hydrolysis derivatives. For example, highlights refluxing with excess aryl acids to drive reactions to completion, reducing residual reactants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for antitumor activity?

- Methodological Answer : SAR studies require systematic substitution at the thiazole C-2/C-4 positions and imidate methyl group. Derivatives should be screened against cancer cell lines (e.g., MCF-7 and HepG2) using MTT assays, with IC values calculated for potency comparison. demonstrates that electron-withdrawing substituents (e.g., nitro or cyano groups) enhance cytotoxicity, while bulky aryl groups may reduce cell permeability . Parallel molecular docking against targets like carbonic anhydrase isoforms (e.g., hCA II or XII) can elucidate binding mechanisms .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Standardized protocols (e.g., CLSI guidelines for cell viability assays) and rigorous controls (DMSO vehicle, reference inhibitors) are critical. Replicate experiments with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) validate findings. highlights IC variability (e.g., 1.19 µM vs. 3.4 µM for thiazole derivatives in HepG2 vs. MCF-7), emphasizing cell-line-specific responses .

Q. How can the enzyme inhibitory potential of this compound be investigated against carbonic anhydrase isoforms?

- Methodological Answer : Use stopped-flow CO hydration assays to measure enzyme activity inhibition. Prepare recombinant hCA isoforms (I, II, IX, XII) and test compound at 10 nM–100 µM concentrations. shows dihydrothiazole derivatives selectively inhibit hCA IX/XII (tumor-associated isoforms) over hCA I/II, suggesting a similar approach for this compound. Ki values should be determined via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .

Q. What computational and experimental approaches validate the tautomeric stability of this compound in solution?

- Methodological Answer : Density functional theory (DFT) calculations predict energy differences between tautomers (e.g., imidate vs. carboxamide forms). Experimentally, variable-temperature NMR (VT-NMR) in DMSO- or CDCl detects tautomeric shifts via proton signal coalescence. X-ray crystallography of single crystals (refined with SHELXL) provides solid-state structural confirmation .

Data Analysis and Experimental Design

Q. How should researchers design a comparative study on the reactivity of this compound with other thiazole carboximidates?

- Methodological Answer : Compare nucleophilic substitution rates at the imidate methyl group using model nucleophiles (e.g., amines, thiols). Monitor reactions via HPLC-MS to track intermediate formation. ’s synthesis of thiadiazole derivatives via hydrazonoyl halide reactions provides a template for kinetic studies . Reactivity trends (e.g., electron-deficient thiazoles reacting faster) should be correlated with Hammett substituent constants.

Q. What in silico tools are recommended for predicting the metabolic stability of this compound?

- Methodological Answer : Use ADMET prediction software (e.g., SwissADME, pkCSM) to estimate hepatic clearance, CYP450 inhibition, and plasma protein binding. Molecular dynamics simulations (e.g., GROMACS) model interactions with metabolic enzymes like cytochrome P450 3A4. Experimental validation via microsomal stability assays (human liver microsomes + NADPH) quantifies half-life (t) and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.